
6-Chloro-2,3-dimethylquinoxaline
Overview
Description
6-Chloro-2,3-dimethylquinoxaline (CAS: 17911-93-2) is a halogenated quinoxaline derivative with the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol . Key physicochemical properties include:
- Melting Point: 98–100 °C
- Spectral Data:
- Mass Spectrometry: HRMS m/z 192.0454 (experimental), matching the calculated value .
This compound is synthesized via nucleophilic substitution reactions using 2,6-dichloroquinoxaline and dimethylamine derivatives under phase-transfer catalysis (e.g., Triethyl Benzyl Ammonium Chloride, TEBAC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyltin dilaurate is typically synthesized by reacting dibutyltin oxide with lauric acid. The reaction involves heating the mixture to a temperature between 80 and 88°C under negative pressure for about 2 hours. Acetic anhydride is then added, and the reaction continues for an additional hour with stirring .
Industrial Production Methods: In industrial settings, the preparation of dibutyltin dilaurate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: Dibutyltin dilaurate undergoes various chemical reactions, including:
Esterification: It catalyzes the formation of esters from carboxylic acids and alcohols.
Transesterification: It facilitates the exchange of ester groups between molecules.
Polycondensation: It aids in the formation of polymers by linking monomer units.
Common Reagents and Conditions:
Esterification and Transesterification: These reactions typically occur in the presence of alcohols and carboxylic acids at elevated temperatures.
Polycondensation: This reaction involves monomers with reactive end groups, such as hydroxyl or carboxyl groups, under controlled temperature and pressure.
Major Products:
Polyurethanes: Formed from the reaction of isocyanates and polyols.
Silicones: Produced through the vulcanization of siloxanes.
Scientific Research Applications
Acetylcholinesterase Inhibition
Recent studies have demonstrated that CDMQ and its derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Research indicates that the compound 2,3-dimethylquinoxalin-6-amine (a derivative of CDMQ) showed an impressive IC value of 0.077 µM, outperforming established AChE inhibitors like tacrine and galanthamine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Antimicrobial Properties
Quinoxaline derivatives, including CDMQ, have shown promise as antimicrobial agents. They are being investigated for their efficacy against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies indicate that modifications at the 6-position can enhance antimicrobial activity, making these compounds valuable in developing new antibiotics .
Synthesis of Quinoxaline Derivatives
The synthesis of CDMQ can be achieved through various methods, including:
- Liquid-Assisted Grinding (LAG): This method has been utilized to synthesize quinoxaline derivatives efficiently, yielding good results without the need for solvents .
- Regioselective Oxidation: Recent advancements have highlighted regioselective oxidation processes that allow for the formation of specific quinoxaline derivatives with desirable properties .
These synthetic routes not only facilitate the production of CDMQ but also enable the exploration of its derivatives with varied biological activities.
Case Study: AChE Inhibitory Activity
In a comprehensive study evaluating several quinoxaline derivatives, CDMQ was identified as a highly selective AChE inhibitor with minimal cytotoxicity towards human neuroblastoma cells (SHSY5Y) . The study provided insights into the molecular interactions at the active site of AChE, suggesting that CDMQ preferentially binds to the peripheral anionic site (PAS), which could inform future drug design strategies.
Antiparasitic Activity
Another significant application of CDMQ derivatives is their antiparasitic activity. For instance, compounds derived from CDMQ have been tested against parasites responsible for diseases such as Leishmaniasis and Chagas disease . These studies indicate that structural modifications can enhance efficacy against these pathogens.
Data Tables
Compound | IC (µM) | Activity | Notes |
---|---|---|---|
2,3-Dimethylquinoxalin-6-amine | 0.077 | AChE Inhibitor | Most potent in series; higher than tacrine |
6-Chloro-2,3-dimethylquinoxaline | 23.87 | Moderate AChE Inhibitor | Diminished activity with electron-withdrawing groups |
6-Chloro-4-phenylquinoline | Not specified | Antiparasitic | Effective against Leishmania species |
Mechanism of Action
Dibutyltin dilaurate acts as a catalyst by facilitating the formation of urethane bonds through the reaction of isocyanates with alcohols. The tin atom in the compound coordinates with the reactants, lowering the activation energy and accelerating the reaction. This mechanism is particularly effective for both aliphatic and aromatic isocyanates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 6-Chloroquinoxaline Derivatives
Key Observations:
- Antibacterial vs. Antitumor Activity : Chlorine at C6 enhances antibacterial activity, while aryl/alkyl substituents at C2/C3 influence specificity. For example, thioether derivatives (e.g., 3b ) show broad-spectrum antibacterial effects, whereas acetamide derivatives (e.g., 3 ) target tumor cells .
- Electron-Withdrawing Groups: Nitro (NO₂) or carbonyl (CO) substituents increase electrophilicity, altering reactivity in nucleophilic substitution reactions .
Key Observations:
- Catalyst Efficiency : Phase-transfer catalysts (e.g., TEBAC) significantly improve reaction rates and yields compared to traditional bases like K₂CO₃ .
- Temperature Dependence : Higher temperatures (70–75°C) reduce reaction times from 24 h to 12 h while maintaining yields .
Thermochemical and Spectroscopic Comparisons
- N-O Bond Enthalpies: In 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide, DFT studies reveal N-O bond dissociation energies (~250 kJ/mol), comparable to other haloquinoxalines (e.g., 6-fluoro derivatives: 245 kJ/mol) .
Biological Activity
6-Chloro-2,3-dimethylquinoxaline (CDMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of CDMQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
CDMQ has the molecular formula and features a quinoxaline backbone, characterized by two fused aromatic rings containing nitrogen. The presence of chlorine and methyl groups enhances its reactivity and biological activity.
Biological Activity Overview
CDMQ exhibits a range of biological activities, including:
- Antitumor Activity : Studies indicate that CDMQ can inhibit the proliferation of vascular smooth muscle cells, suggesting potential applications in cancer therapy and cardiovascular health management.
- Antimicrobial Properties : As a member of the quinoxaline family, it possesses antibacterial and antifungal properties, making it valuable for therapeutic applications .
- Neuroprotective Effects : Research has shown that derivatives of quinoxaline can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .
The mechanisms underlying the biological activities of CDMQ include:
- Inhibition of Enzymatic Activity : CDMQ derivatives have shown potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating high potency. For instance, one derivative exhibited an IC50 value of 0.077 µM against AChE, outperforming known inhibitors like tacrine .
- Cell Cycle Arrest : In vitro studies have demonstrated that CDMQ can induce G2 cell cycle arrest in certain cancer cell lines, highlighting its potential as an antitumor agent .
Toxicological Profile
A comprehensive toxicity evaluation of CDMQ revealed:
- Low Toxicity : In vitro studies indicated no significant toxicity at concentrations ≤100 μM, except for minor reductions in ATP levels in specific cell lines. In vivo studies showed that the median lethal dose exceeded 2000 mg/kg in rodent models .
- Histopathological Changes : Some studies reported changes such as thrombocytosis and leukocytosis at high doses, necessitating further investigation into the long-term safety profile .
Comparative Analysis with Related Compounds
The biological activity of CDMQ can be compared with other quinoxaline derivatives to highlight its unique properties. The following table summarizes key features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methylquinoxaline | Methyl group at position 2 | Lacks chlorination and hydroxylation at positions 5 and 8 |
Quinoxaline | Basic quinoxaline structure | No substitutions; serves as a parent compound |
6-Chloroquinoxaline | Chlorine at position 6 | Lacks methyl groups and hydroxyl groups |
2,3-Dimethylquinoxaline | Two methyl groups but no chlorine or hydroxyls | Lacks chlorine and hydroxyls |
This compound | Chlorine at position 6; two methyl groups; hydroxyls at positions 5 and 8 | Enhanced reactivity and potential biological activity |
Case Studies
Several case studies have been conducted to evaluate the biological effects of CDMQ:
- Antitumor Efficacy : A study evaluated the effects of CDMQ on cancer cell lines, demonstrating significant inhibition of cell proliferation through apoptosis induction.
- Neuroprotective Study : Another investigation assessed the neuroprotective effects of CDMQ derivatives in models of neurodegeneration, showing promise for further development as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 6-Chloro-2,3-dimethylquinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine derivatives with α-diketones or halogenated precursors. For example, substituting benzil with chlorinated analogs in the presence of acidic catalysts can yield chloro-substituted quinoxalines. Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) significantly affect regioselectivity and yield .
- Key Table :
Q. How is structural characterization of this compound performed, and which spectroscopic techniques are most reliable?
- Methodological Answer : X-ray crystallography (monoclinic, P2₁/c space group) resolves bond angles (e.g., N1–C1–C2: 121.85°) and confirms substituent positions . NMR (¹H/¹³C) identifies methyl and chloro groups via distinct chemical shifts (δ 2.5–3.0 ppm for CH₃, δ 70–80 ppm for Cl in ¹³C). IR spectroscopy verifies C–Cl stretching at 550–650 cm⁻¹ .
Q. What is the role of the chloro and methyl substituents in modulating electronic properties?
- Methodological Answer : The electron-withdrawing chloro group increases electrophilicity at the quinoxaline core, enhancing reactivity in cross-coupling reactions. Methyl groups donate electron density via hyperconjugation, stabilizing intermediates. Computational studies (DFT) show Cl reduces HOMO-LUMO gaps by 0.3–0.5 eV compared to non-halogenated analogs .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) simulations predict transition states and regioselectivity in nucleophilic substitution reactions. COMSOL Multiphysics integrates AI to model solvent effects and activation energies, reducing experimental trial runs by 30–40% .
- Example Workflow :
Geometry optimization of reactants/products (B3LYP/6-31G* basis set).
Transition state search using Nudged Elastic Band (NEB) method.
Solvent correction via PCM (Polarizable Continuum Model).
Q. How should researchers resolve contradictions in reported catalytic hydrogenation yields for nitro-group reductions?
- Methodological Answer : Discrepancies often arise from catalyst loading (5–10% Pd/C) or hydrogen pressure (1–3 atm). Systematic replication under controlled conditions (e.g., 2.7 atm H₂, 24-hour reaction in DMA) is critical. Statistical tools (ANOVA) identify significant variables; see for reproducible protocols .
Q. What strategies improve sustainability in this compound synthesis without compromising efficiency?
- Methodological Answer : Green methods include:
- Ultrasound-assisted synthesis : Reduces reaction time from 12 hours to 2 hours (70% yield) .
- Biocatalysts : Thiamine hydrochloride as a non-toxic catalyst in aqueous media.
- Solvent selection : Water or ethanol replaces DMF, lowering E-factor by 40% .
Q. Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for validating experimental data in quinoxaline research?
- Methodological Answer : Use descriptive statistics (mean ± SD) for yield comparisons and inferential tests (t-test, p < 0.05) to assess significance. For crystallographic data, R-factor convergence (< 0.05) and residual electron density maps validate structural models .
Q. How can researchers address batch-to-batch variability in spectroscopic results?
Properties
IUPAC Name |
6-chloro-2,3-dimethylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNSWSHYGANWBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284716 | |
Record name | 6-Chloro-2,3-dimethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728807 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17911-93-2 | |
Record name | NSC38597 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2,3-dimethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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